molecular formula C9H12ClN3O B1475137 [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol CAS No. 1564456-04-7

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol

Cat. No.: B1475137
CAS No.: 1564456-04-7
M. Wt: 213.66 g/mol
InChI Key: JBQWYWSDZAWJOV-UHFFFAOYSA-N
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Description

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is a chemical compound that features a pyrazine ring substituted with a chlorine atom and a pyrrolidine ring attached to a methanol group

Chemical Reactions Analysis

Types of Reactions

[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets, such as protein tyrosine phosphatases, makes it a candidate for the development of anticancer agents .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications .

Mechanism of Action

The mechanism of action of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as protein tyrosine phosphatases. By binding to these enzymes, the compound can modulate their activity, leading to downstream effects on cell proliferation, migration, and metabolism . This makes it a potential candidate for therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and pyrrolidine-containing molecules, such as:

  • [1-(6-Amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)pyrrolidin-2-yl]methanol
  • Pyrrolidine-2-one derivatives
  • Pyrrolidine-2,5-diones

Uniqueness

What sets [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol apart from these similar compounds is its specific substitution pattern and the presence of both a pyrazine and pyrrolidine ring. This unique structure allows for distinct interactions with biological targets and offers versatility in chemical synthesis .

Properties

IUPAC Name

[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-9(12-3-2-11-8)13-4-1-7(5-13)6-14/h2-3,7,14H,1,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQWYWSDZAWJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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